
ビス(1,5-シクロオクタジエン)ロジウム(I) テトラフルオロホウ酸塩
概要
説明
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, also known as Rh(COD)BF4, is a coordination compound of rhodium and 1,5-cyclooctadiene. It is an organometallic compound that is widely used in scientific research and laboratory experiments due to its unique properties. Rh(COD)BF4 is a powerful catalyst that can be used to facilitate a range of reactions, including hydrogenation, hydrosilylation, and hydroformylation. It has also been used in the synthesis of various organic compounds, such as polymers and pharmaceuticals. The compound is highly soluble in organic solvents, making it an ideal choice for many laboratory experiments.
科学的研究の応用
水素化反応
この化合物は、水素化反応に有用です . 水素化とは、分子状水素 (H2) と別の化合物または元素との間の化学反応であり、通常は触媒の存在下で行われます。このプロセスは一般的に、有機化合物を還元または飽和するために用いられます。
異性化反応
また、異性化反応にも使用されます . 異性化とは、1つの分子が、まったく同じ原子を持つが、原子の配置が異なる別の分子に変換されるプロセスです。
不斉水素化のための前駆体
この化合物は、不斉水素化のための前駆体として用いられます . 不斉水素化とは、アルケンやケトンなどの不飽和基質分子に、2つの水素原子を優先的に一方の面へ付加する化学反応です。このプロセスは、医薬品やファインケミカル業界におけるキラル分子の製造において、重要な技術です。
カチオン性COD-ロジウム錯体の合成
これは、ホスフィン配位子を持つカチオン性COD-ロジウム錯体の合成に使用されます . これらの錯体は、多くの場合、様々な工業プロセスにおける触媒として使用されます。
エナンチオ選択的ハイドロジェネーション
これは、エナンチオ選択的ハイドロジェネーション . エナンチオ選択的ハイドロジェネーションとは、化学反応において、一方のエナンチオマーまたはジアステレオマーの形成が他方よりも優先されるタイプの化学反応です。
ヒドロシリル化
また、ヒドロシリル化にも使用されます . ヒドロシリル化とは、シランまたはケイ素ハイドライドの付加とも呼ばれ、Si-H結合を不飽和結合に付加する反応であり、接着剤、シーラント、コーティング、ポッティング化合物など、様々な製品の製造に広く使用されています。
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
The biochemical properties of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate are largely tied to its role in catalyzing reactions. It is used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands
Cellular Effects
As a catalyst, it is likely to influence various cellular processes indirectly through its role in facilitating biochemical reactions .
Molecular Mechanism
The molecular mechanism of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves its role as a catalyst in hydrogenation and isomerization reactions . It is also used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands .
特性
IUPAC Name |
cycloocta-1,5-diene;rhodium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.BF4.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXHWHHENVLYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BF4Rh- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35138-22-8 | |
| Record name | Bis(1,5-cyclooctadiene)rhodium (I) tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate interact with carbonic anhydrase to influence its catalytic activity?
A1: Research has shown that Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate can replace the zinc ion naturally present in the active site of carbonic anhydrase []. This substitution is possible due to the similar ionic radii of rhodium and zinc. The rhodium ion then acts as a new catalytic center, altering the enzyme's activity. For instance, while uncomplexed rhodium catalyzes the hydroformylation of styrene favoring the branched aldehyde product, the rhodium-substituted carbonic anhydrase demonstrates a preference for the linear aldehyde product []. This suggests that the protein environment surrounding the rhodium ion plays a crucial role in dictating the reaction regioselectivity.
Q2: What are the challenges associated with using Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate to modify carbonic anhydrase, and how can they be addressed?
A2: One challenge is achieving a 1:1 stoichiometry between the rhodium complex and carbonic anhydrase. Research indicates that using Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate can lead to the binding of multiple rhodium atoms to the enzyme, exceeding the desired 1:1 ratio []. This non-specific binding likely occurs at surface histidine residues. To address this, researchers have explored site-directed mutagenesis and chemical modification of surface histidines to limit the non-specific binding and achieve a more controlled rhodium incorporation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




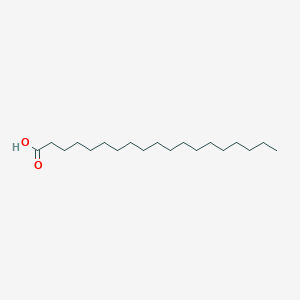


![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)

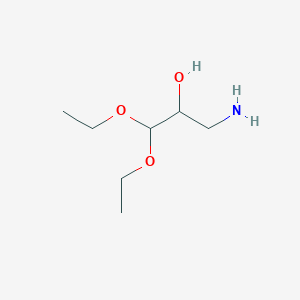

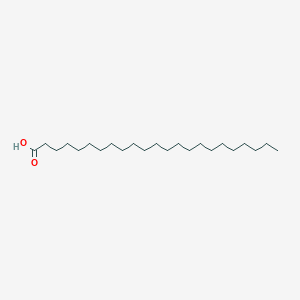
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
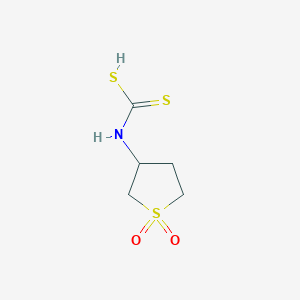

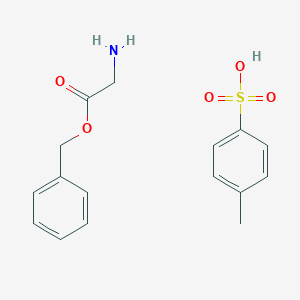
![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)